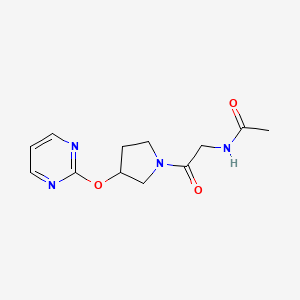

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Description

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyrimidin-2-yloxy group and an acetamide moiety.

Properties

IUPAC Name |

N-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-9(17)15-7-11(18)16-6-3-10(8-16)19-12-13-4-2-5-14-12/h2,4-5,10H,3,6-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZZUMMHNHRKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring , a pyrrolidine ring , and an acetamide group . Its molecular formula is , indicating the presence of nitrogen, oxygen, and carbon atoms that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly cholinesterases, which are crucial in neurotransmission. Inhibition of these enzymes can enhance acetylcholine levels, potentially benefiting cognitive functions.

- Receptor Binding : The pyrimidine moiety might interact with nucleotide-binding sites, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. This interaction can modulate receptor activity, affecting various signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticholinesterase Activity : Studies have demonstrated that compounds with similar structures possess significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating Alzheimer's disease .

- Antiviral Potential : Preliminary investigations suggest that derivatives of this compound may exhibit antiviral properties against certain viral strains by inhibiting viral replication mechanisms .

Table 1: Summary of Biological Activities

Case Study: AChE Inhibition

A study by Shaikh et al. (2020) evaluated various heterocyclic compounds for their AChE inhibitory potential. Among these, compounds similar to this compound showed IC50 values significantly lower than established drugs like rivastigmine, indicating promising lead compounds for further development as anti-Alzheimer agents .

Case Study: Antiviral Evaluation

Research on pyrimidine derivatives has highlighted their antiviral activities, particularly against retroviruses. Compounds with structural similarities to this compound were found to enhance binding affinities to viral proteins, leading to reduced viral load in infected cell lines .

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings and Insights

Structural Complexity : The pyrimidin-2-yloxy group in the target compound likely enhances binding specificity compared to simpler analogs like Piracetam.

Bioactivity : Compounds with pyrimidine/pyridine moieties (e.g., Example 122) often target enzymes or nucleic acids, suggesting similar mechanisms for the target compound.

Safety Profile : Piracetam’s documented toxicity (H302/H317) underscores the need for evaluating the target compound’s safety, given its structural similarities .

Synthetic Routes: Ethanol/piperidine-mediated reactions (as in and ) may be applicable for synthesizing the target compound’s analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.